molecular formula C10H8FN3 B8448374 4-(2-Fluoropyridin-3-yl)pyridin-2-amine

4-(2-Fluoropyridin-3-yl)pyridin-2-amine

Cat. No.: B8448374
M. Wt: 189.19 g/mol
InChI Key: SHQRKOVCDBTVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoropyridin-3-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C10H8FN3 and its molecular weight is 189.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8FN3

Molecular Weight

189.19 g/mol

IUPAC Name

4-(2-fluoropyridin-3-yl)pyridin-2-amine

InChI

InChI=1S/C10H8FN3/c11-10-8(2-1-4-14-10)7-3-5-13-9(12)6-7/h1-6H,(H2,12,13)

InChI Key

SHQRKOVCDBTVTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)F)C2=CC(=NC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A pressure vessel was charged with 6.35 mL of water and degassed with nitrogen for 0.5 h. To this vessel was added potassium acetate (2.31 g, 23.5 mmol), 2-fluoropyridine-3-boronic acid (2.48 g, 17.6 mmol), 4-chloropyridin-2-amine (1.51 g, 11.7 mmol), dichloro-bis (di-tert-butylphenylphosphino)Pd(II)(0.146 g, 0.235 mmol) and 58.5 mL CH3CN. The mixture was purged under nitrogen for several additional minutes, and the pressure bottle was sealed. The reaction mixture was heated to 85° C. for 15 h. Upon cooling the layers were separated, and the organic portion was dried with Na2SO4 and concentrated. The resulting solid was triturated with ethyl acetate/diethyl ether to provide 4-(2-fluoropyridin-3-yl)pyridin-2-amine as a tan solid. MS m/z=190 [M+H]+. Calc'd for C10H8FN3: 189.19.
Name
Quantity
6.35 mL
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
2.31 g
Type
reactant
Reaction Step Two
Quantity
2.48 g
Type
reactant
Reaction Step Two
Quantity
1.51 g
Type
reactant
Reaction Step Two
[Compound]
Name
(di-tert-butylphenylphosphino)Pd(II)
Quantity
0.146 g
Type
reactant
Reaction Step Two
Name
Quantity
58.5 mL
Type
solvent
Reaction Step Two

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